4-Cyclopropoxy-3-ethylpyridin-2-amine
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Overview
Description
4-Cyclopropoxy-3-ethylpyridin-2-amine is a chemical compound with the molecular formula C10H14N2O and a molecular weight of 178.23 g/mol . This compound is a derivative of pyridine, a basic heterocyclic organic compound with the chemical formula C5H5N. Pyridine derivatives are known for their wide range of applications in medicinal chemistry, agrochemicals, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyclopropoxy-3-ethylpyridin-2-amine can be achieved through various synthetic routes. One common method involves the Suzuki–Miyaura cross-coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically involves the coupling of an aryl or vinyl boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions under optimized conditions to ensure high yield and purity. The reaction conditions, such as temperature, solvent, and catalyst concentration, are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
4-Cyclopropoxy-3-ethylpyridin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the cyclopropoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction may produce amine derivatives.
Scientific Research Applications
4-Cyclopropoxy-3-ethylpyridin-2-amine has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Cyclopropoxy-3-ethylpyridin-2-amine involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its mechanism of action are essential to understand its potential therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
4-Ethylpyridin-2-amine: A similar compound with a different substituent group.
5-Bromo-2-methylpyridin-3-amine: Another pyridine derivative used in various synthetic applications.
Uniqueness
4-Cyclopropoxy-3-ethylpyridin-2-amine is unique due to its specific cyclopropoxy and ethyl substituents, which may confer distinct chemical and biological properties compared to other pyridine derivatives. Its unique structure allows for specific interactions with molecular targets, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C10H14N2O |
---|---|
Molecular Weight |
178.23 g/mol |
IUPAC Name |
4-cyclopropyloxy-3-ethylpyridin-2-amine |
InChI |
InChI=1S/C10H14N2O/c1-2-8-9(13-7-3-4-7)5-6-12-10(8)11/h5-7H,2-4H2,1H3,(H2,11,12) |
InChI Key |
MOMYNMDPPBQXBY-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C=CN=C1N)OC2CC2 |
Origin of Product |
United States |
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